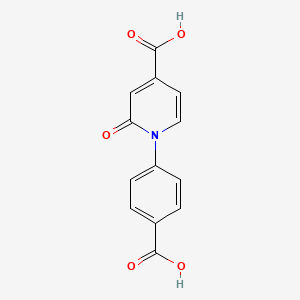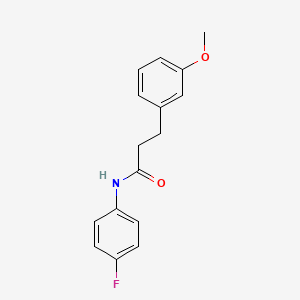
1-(4-Carboxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
描述
1-(4-Carboxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a carboxyphenyl group attached to a dihydropyridine ring, which also contains a carboxylic acid group
准备方法
The synthesis of 1-(4-Carboxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 4-carboxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction is typically carried out under reflux conditions in ethanol, leading to the formation of the desired product after subsequent hydrolysis and purification steps.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
化学反应分析
1-(4-Carboxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming dihydropyridine derivatives.
Substitution: The carboxylic acid groups can undergo esterification or amidation reactions with alcohols or amines, respectively.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like sulfuric acid for esterification reactions. Major products formed from these reactions include quinoline derivatives, dihydropyridine derivatives, and various esters and amides.
科学研究应用
1-(4-Carboxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials, such as polymers and metal-organic frameworks, due to its ability to form stable complexes with metals.
作用机制
The mechanism of action of 1-(4-Carboxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s ability to chelate metal ions also plays a role in its biological and chemical activities.
相似化合物的比较
1-(4-Carboxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid can be compared with other similar compounds, such as:
4-Carboxyphenylboronic acid: Both compounds contain a carboxyphenyl group, but differ in their core structures and reactivity.
Tetrakis(4-carboxyphenyl)porphyrin: This compound has multiple carboxyphenyl groups and is used in different applications, such as photodynamic therapy and catalysis.
4-Benzoyl-1-(4-carboxy-phenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid: This compound shares the carboxyphenyl group but has a pyrazole core, leading to different chemical properties and applications.
The uniqueness of this compound lies in its dihydropyridine core, which imparts specific chemical reactivity and potential biological activities not found in the other compounds.
属性
分子式 |
C13H9NO5 |
|---|---|
分子量 |
259.21 g/mol |
IUPAC 名称 |
1-(4-carboxyphenyl)-2-oxopyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H9NO5/c15-11-7-9(13(18)19)5-6-14(11)10-3-1-8(2-4-10)12(16)17/h1-7H,(H,16,17)(H,18,19) |
InChI 键 |
QRMIWCPVDQEXGD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)O)N2C=CC(=CC2=O)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-amino-2-(4-dimethylaminophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B8304783.png)


![5-(5-Aza-spiro[2.4]hept-5-yl)-4-chloro-2-nitro-phenylamine](/img/structure/B8304800.png)





![tert-butyl(2S,3S)-2-[(2-aminoethyl)amino]-3-methylpentanoate](/img/structure/B8304875.png)


![6-(Bromomethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B8304888.png)
![1,1-Dimethylethyl 4-[bis(phenylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B8304895.png)
